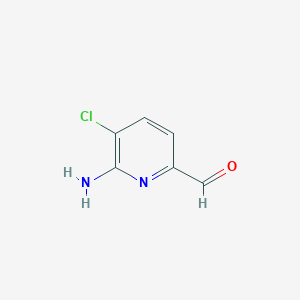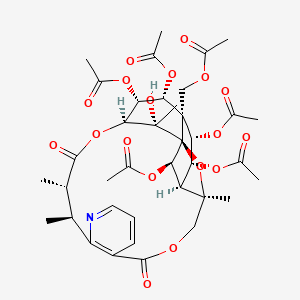
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the following steps:
Formation of 4-Chloro-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting 4-chloro-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Coupling with Thiophene-2-carbaldehyde: The pyrazole derivative is then coupled with thiophene-2-carbaldehyde using a suitable catalyst and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Thiophene-2-carbaldehyde: Another precursor used in the synthesis.
Uniqueness
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of pyrazole and thiophene rings, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H9ClN2OS |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-10(11)7(2)13(12-6)8-3-9(4-14)15-5-8/h3-5H,1-2H3 |
InChI Key |
QDSLADDACBGYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CSC(=C2)C=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)





![tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13332909.png)

![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)


![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
